7-Tetradecyne
CAS No.: 35216-11-6
Cat. No.: VC3693959
Molecular Formula: C14H26
Molecular Weight: 194.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35216-11-6 |
|---|---|
| Molecular Formula | C14H26 |
| Molecular Weight | 194.36 g/mol |
| IUPAC Name | tetradec-7-yne |
| Standard InChI | InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-12H2,1-2H3 |
| Standard InChI Key | AFNWSIIBAYUTTL-UHFFFAOYSA-N |
| SMILES | CCCCCCC#CCCCCCC |
| Canonical SMILES | CCCCCCC#CCCCCCC |
Introduction
Chemical Identity and Nomenclature
7-Tetradecyne, also known by its IUPAC name tetradec-7-yne, is classified as an internal alkyne within the broader category of unsaturated hydrocarbons. The compound features a fourteen-carbon chain with a triple bond located between the 7th and 8th carbon atoms, creating a symmetric structure with seven carbon atoms on either side of the triple bond .
The chemical identity of 7-tetradecyne is well-established in chemical databases and reference materials. Its standard identifiers are summarized in Table 1.1.
Table 1.1: Chemical Identifiers of 7-Tetradecyne
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 35216-11-6 |
| Molecular Formula | C₁₄H₂₆ |
| IUPAC Name | tetradec-7-yne |
| SMILES (Canonical) | CCCCCCC#CCCCCCC |
| InChI | InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-12H2,1-2H3 |
| InChI Key | AFNWSIIBAYUTTL-UHFFFAOYSA-N |
| European Community (EC) Number | 678-507-7 |
The compound belongs to the taxonomic classification of hydrocarbons > unsaturated hydrocarbons > acetylenes > alkynes, specifically categorized as an internal alkyne due to the position of the triple bond within the carbon chain .
Physical and Chemical Properties
7-Tetradecyne possesses physical and chemical properties characteristic of medium-chain alkynes. Its physical properties are critical for understanding its behavior in various chemical environments and potential applications. Table 2.1 summarizes these key physical properties.
Table 2.1: Physical and Chemical Properties of 7-Tetradecyne
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 194.36 | g/mol |
| Exact Mass | 194.203450829 | g/mol |
| Topological Polar Surface Area (TPSA) | 0.00 | Ų |
| XlogP | 6.60 | - |
| Atomic LogP (AlogP) | 4.93 | - |
| H-Bond Acceptor | 0 | - |
| H-Bond Donor | 0 | - |
| Rotatable Bonds | 8 | - |
The absence of hydrogen bond donors and acceptors, combined with its zero topological polar surface area, indicates that 7-tetradecyne is a highly nonpolar molecule . The relatively high XlogP and AlogP values (6.60 and 4.93, respectively) suggest significant lipophilicity, which would impact its solubility profile, making it more soluble in nonpolar solvents than in water . These properties align with expectations for a mid-chain alkyne of this carbon length.
Structural Characteristics
The molecular structure of 7-tetradecyne features a linear carbon chain with a triple bond positioned at the center, creating a symmetric molecule. The carbon-carbon triple bond consists of one sigma bond and two pi bonds, resulting in a linear geometry around the sp-hybridized carbon atoms involved in the triple bond .
This internal alkyne configuration differs significantly from terminal alkynes in terms of reactivity and physical properties. The internal position of the triple bond confers greater stability compared to terminal alkynes, while still maintaining the characteristic reactivity of the alkyne functional group .
ADMET Properties and Biological Activity
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of 7-tetradecyne have been computationally predicted, providing valuable insights into its potential biological interactions. These properties are crucial for evaluating the compound's potential applications in biological systems or pharmaceutical development. Table 4.1 presents the predicted ADMET properties.
Analytical Characterization
7-Tetradecyne can be characterized using various analytical techniques. The National Institute of Standards and Technology (NIST) has documented several spectroscopic methods for its identification and analysis, including infrared spectroscopy, mass spectrometry, and gas chromatography .
Mass Spectrometry
Mass spectrometric analysis of 7-tetradecyne reveals characteristic fragmentation patterns that aid in its identification. The compound's exact mass of 194.203450829 g/mol serves as a reference point for high-resolution mass spectrometric identification . Electron ionization mass spectrometry data available through NIST provides fragment ion patterns specific to this compound .
Infrared Spectroscopy
The infrared spectrum of 7-tetradecyne features characteristic absorption bands associated with the carbon-carbon triple bond, typically observed around 2100-2200 cm⁻¹. The absence of a terminal alkyne C-H stretching band (typically around 3300 cm⁻¹) distinguishes it from terminal alkynes .
Gas Chromatography
Gas chromatographic analysis can be employed for the separation and identification of 7-tetradecyne in complex mixtures. Its retention behavior is influenced by its carbon chain length and the presence of the internal triple bond, providing a characteristic retention time under standardized conditions .
Collision Cross Section Predictions
For advanced analytical applications, particularly in ion mobility spectrometry and mass spectrometry, predicted collision cross section (CCS) values provide useful reference data for identification. Table 5.1 presents these predictions for various adducts of 7-tetradecyne.
Table 5.1: Predicted Collision Cross Section Values for 7-Tetradecyne Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 195.21073 | 147.8 |
| [M+Na]⁺ | 217.19267 | 158.0 |
| [M+NH₄]⁺ | 212.23727 | 152.3 |
| [M+K]⁺ | 233.16661 | 146.9 |
| [M-H]⁻ | 193.19617 | 140.4 |
| [M+Na-2H]⁻ | 215.17812 | 148.6 |
| [M]⁺ | 194.20290 | 146.3 |
| [M]⁻ | 194.20400 | 146.3 |
These collision cross section values are instrumental in advanced analytical identification using ion mobility spectrometry coupled with mass spectrometry .
Chemical Reactivity and Synthesis
As an internal alkyne, 7-tetradecyne exhibits chemical reactivity patterns characteristic of carbon-carbon triple bonds, though typically with lower reactivity than terminal alkynes due to steric hindrance and electronic effects.
Reduction Reactions
7-Tetradecyne can undergo reduction reactions to form the corresponding alkene or alkane derivatives. The literature indicates that it can be reduced to 1,3,5,7-tetraene using specific reducing agents such as potassium hydride or triethoxysilane in liquid phase at room temperature . These reduction processes are typically catalyzed by palladium-based catalysts, including Pd(OAc)₂ and PdCl₂ .
Hydrogenation
The compound can undergo hydrogenation reactions with acidic catalysts such as HSO₄⁻, converting the triple bond to a single bond through the addition of hydrogen . This process is important for both synthetic applications and understanding the compound's behavior in various reaction conditions.
Catalytic Transformations
Recent research has explored catalytic transformations involving similar alkyne structures. A study published in Nature Chemistry (October 2021) investigated nickel-catalyzed processes that could potentially be applied to compounds like 7-tetradecyne, demonstrating the ongoing research interest in alkyne chemistry .
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